3-Fluoro-3-(iodomethyl)oxetane
Overview
Description
3-Fluoro-3-(iodomethyl)oxetane is a chemical compound with the molecular formula C₄H₆FIO and a molecular weight of 215.99 g/mol It is a heterocyclic compound containing an oxetane ring substituted with a fluorine atom and an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(iodomethyl)oxetane typically involves the reaction of oxetane derivatives with fluorinating and iodinating agents. One common method includes the use of fluorine-containing reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, followed by iodination using iodine or iodoform in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(iodomethyl)oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of fluoromethyl oxetane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxetanes, while oxidation and reduction reactions can produce oxetane derivatives with different functional groups .
Scientific Research Applications
3-Fluoro-3-(iodomethyl)oxetane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(iodomethyl)oxetane involves its interaction with specific molecular targets and pathways. The fluorine and iodomethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular pathways, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-(iodomethyl)oxetane: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-3-(iodomethyl)oxetane: Similar structure but with a bromine atom instead of fluorine.
3-Fluoro-3-(bromomethyl)oxetane: Similar structure but with a bromomethyl group instead of iodomethyl.
Uniqueness
3-Fluoro-3-(iodomethyl)oxetane is unique due to the presence of both fluorine and iodomethyl groups, which confer distinct chemical reactivity and properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodomethyl group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
3-fluoro-3-(iodomethyl)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZKLPBHBABDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CI)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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